(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-tert-butanesulfinamide as a chiral auxiliary. The process begins with the formation of a sulfinimine, followed by a modified Reformatsky reaction to introduce the desired ester group. The final step involves the reduction of the ester to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce alcohols, and substitution can result in various substituted pyrrolidines .
Scientific Research Applications
(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Biology: This compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Mechanism of Action
The mechanism of action of (S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
2-substituted pyrrolidines: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a dimethylaminoethyl group.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl (3S)-3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-17(2)10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3/t14-/m0/s1 |
InChI Key |
ASIGEKWKWOPHHY-AWEZNQCLSA-N |
Isomeric SMILES |
CN(C)CC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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